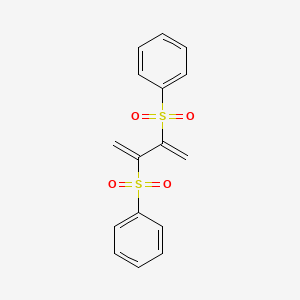

2,3-Bis(phenylsulfonyl)-1,3-butadiene

説明

Significance of Sulfonyl-Substituted Dienes as Synthetic Reagents

The introduction of sulfonyl groups into a 1,3-diene framework dramatically alters its reactivity, transforming it into a highly versatile reagent. The potent electron-withdrawing nature of the sulfonyl group renders the diene system susceptible to nucleophilic attack, making it an excellent Michael acceptor. This activation facilitates a host of conjugate addition reactions with a wide array of nucleophiles.

Furthermore, the sulfonyl group can act as a leaving group, enabling subsequent elimination or cyclization reactions. This dual functionality has cemented the status of sulfonyl-substituted dienes as invaluable intermediates in synthetic organic chemistry, particularly for the construction of intricate cyclic and polycyclic molecules. Their utility is further enhanced by the relative ease of their preparation and the ability to reductively remove the sulfonyl group when it is no longer needed.

Overview of 2,3-Bis(phenylsulfonyl)-1,3-butadiene as a Versatile Synthetic Building Block

A quintessential example of a highly activated diene is this compound. This shelf-stable, crystalline solid has garnered considerable attention for its remarkable and diverse chemical reactivity. The presence of two phenylsulfonyl groups profoundly influences the electronic distribution of the diene system, making it an exceptionally reactive substrate in a multitude of chemical transformations.

The synthesis of this compound is achieved through a multi-step process commencing with the tandem sulfoxylation of 2-butynediol with phenylsulfenyl chloride. This is followed by a spontaneous 2,3-sigmatropic rearrangement and subsequent acidic oxidation to yield the target diene in high yield. tandfonline.com

This highly functionalized diene serves as a linchpin in a variety of annulation and cycloaddition strategies, facilitating the synthesis of complex carbocyclic and heterocyclic frameworks. Its utility stems from its ability to participate in a cascade of reactions, often in a tandem or one-pot fashion, leading to the rapid assembly of intricate molecular structures.

The reactivity of this compound is exemplified by its participation in Michael additions, [4+1] and [4+2] cycloadditions, and allene-mediated cycloaddition chemistry. tandfonline.com These reactions have been successfully employed in the synthesis of azapolycyclic ring systems, fused cyclopentenes, and piperidone derivatives, highlighting the diene's broad applicability in synthetic organic chemistry. tandfonline.comacs.orgtandfonline.com

Selected Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Michael Addition | Primary amines | Dihydropyrrolidines | tandfonline.com |

| Michael Addition | Malonate esters | Substituted allenes | tandfonline.com |

| Tandem Conjugate Addition-[3+2] Anionic Cyclization | Anion of 1-substituted dimethyl 1-pentenedioates | Bicyclo[3.3.0]octenes | acs.org |

| [4+1] Annulation | Soft carbanions | Phenylsulfonyl-substituted cyclopentenes | tandfonline.com |

| Conjugate Addition-Dipolar Cycloaddition | Oximes | Bicyclic isoxazolidines | tandfonline.comacs.org |

| Reaction with N-Alkyl Imines | N-Alkyl imines | Tetrahydropyridines | tandfonline.com |

The reaction of this compound with various primary amines leads to the formation of dihydropyrrolidines through a mechanism involving an initial conjugate addition, followed by a proton shift and subsequent intramolecular cyclization. tandfonline.com Similarly, its reaction with soft carbanion nucleophiles like malonate esters can produce substituted allenes. tandfonline.com

A notable application is the tandem conjugate addition-[3+2]-anionic cyclization route for the synthesis of bicyclo[3.3.0]octenes. This reaction proceeds with complete stereospecificity when reacting with the anion of various 1-substituted dimethyl 1-pentenedioates. acs.org The process involves a sequence of three conjugate additions followed by the ejection of a benzenesulfinate (B1229208) ion. acs.org

Furthermore, this versatile diene undergoes a [4+1]-annulation reaction with a variety of soft carbanions to afford phenylsulfonyl-substituted cyclopentenes in good yields. tandfonline.com A key step in this transformation is the formation of a phenylsulfonyl-substituted allene (B1206475) intermediate. tandfonline.com

In the realm of heterocyclic synthesis, the reaction of this compound with oximes is particularly noteworthy. This reaction proceeds via a conjugate addition to form a transient nitrone, which then undergoes an intramolecular 1,3-dipolar cycloaddition to yield bicyclic isoxazolidines. tandfonline.comacs.org These cycloadducts can be further manipulated, for instance, through reductive cleavage of the nitrogen-oxygen bond, to furnish functionalized piperidinones, which are key scaffolds in alkaloid synthesis. tandfonline.comacs.org For example, this methodology has been instrumental in the synthesis of the azatricyclic core of (±)-halichlorine. acs.org

The reaction with N-alkyl imines provides access to tetrahydropyridines through a sequence involving the transient intermediacy of a 1,3-diphenylsulfonyl diene. tandfonline.com When malonate esters containing a tethered π-bond are used as nucleophiles, an initially formed allene can undergo a subsequent intramolecular [2+2]-cycloaddition to give bicyclo[4.2.0]-adducts. tandfonline.comsciprofiles.com

The diverse reactivity of this compound underscores its importance as a powerful tool in the arsenal (B13267) of synthetic organic chemists, enabling the efficient construction of a wide range of complex and biologically relevant molecules.

Structure

2D Structure

3D Structure

特性

CAS番号 |

85540-20-1 |

|---|---|

分子式 |

C16H14O4S2 |

分子量 |

334.4 g/mol |

IUPAC名 |

3-(benzenesulfonyl)buta-1,3-dien-2-ylsulfonylbenzene |

InChI |

InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2 |

InChIキー |

MZRCSZMGBMHTJW-UHFFFAOYSA-N |

正規SMILES |

C=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 2,3 Bis Phenylsulfonyl 1,3 Butadiene

Historical Development of Preparation Routes

The development of synthetic routes to 2,3-Bis(phenylsulfonyl)-1,3-butadiene has been driven by its utility as a building block in organic chemistry. Early methodologies focused on establishing a reliable procedure to construct the core structure of this highly functionalized diene. The work pioneered by the Padwa group, in particular, laid the foundation for its synthesis. tandfonline.com The initial approach centered on a sequence involving the reaction of readily available starting materials to build the sulfonyl-substituted butadiene skeleton. This foundational work established a reproducible pathway that would be refined and optimized in subsequent studies. The key transformation involved creating the precursor bis-sulfoxide, which could then be oxidized to the final desired product. tandfonline.com

Contemporary Synthetic Strategies and Procedures

Modern synthetic approaches have built upon the historical foundations to improve efficiency, scale, and yield. These strategies focus on optimizing reaction conditions and exploring the mechanistic details to enhance control over the synthesis.

A significant advancement in the synthesis of this compound has been the development of a procedure suitable for multigram scale production. This optimized process allows for the generation of substantial quantities of the diene, making it more accessible for extensive synthetic applications. The synthesis commences with commercially available 2-butynediol and phenylsulfenyl chloride. tandfonline.com The procedure is robust, consistently providing the target compound in high yield.

The key steps of this large-scale synthesis are outlined below:

Tandem Sulfoxylation: The process begins with a tandem sulfoxylation reaction between 2-butynediol and phenylsulfenyl chloride. tandfonline.com

Rearrangement: Following the initial reaction, a spontaneous tandem tandfonline.comresearchgate.net-sigmatropic rearrangement of intermediate species occurs to form a bis-sulfoxide. tandfonline.com

Oxidation: The final step is an acidic oxidation of the bis-sulfoxide intermediate, which proceeds smoothly to afford this compound in high yield. tandfonline.com

This optimized, one-pot procedure from 2-butynediol is notable for its efficiency and scalability, making this valuable reagent readily available for further synthetic exploration.

A critical step in the contemporary synthesis of this compound is the oxidative transformation of its immediate precursor. The synthesis proceeds through a key intermediate, a bis-sulfoxide, which is then oxidized to the final bis-sulfone product. tandfonline.com

The reaction sequence is as follows:

Precursor Formation: The bis-sulfoxide precursor, 1,4-dihydroxy-2,3-bis(phenylsulfinyl)-2,3-butadiene, is generated via the tandfonline.comresearchgate.net-sigmatropic rearrangement.

Oxidation: This bis-sulfoxide is then subjected to acidic oxidation. This step is crucial as it converts the sulfoxide (B87167) groups into the more electron-withdrawing sulfone groups, thereby activating the diene for subsequent reactions. This oxidation proceeds smoothly and in high yield, representing the final chemical transformation to produce this compound. tandfonline.com

The formation of the key bis-sulfoxide precursor is governed by a fascinating and elegant mechanistic pathway involving a tandem tandfonline.comresearchgate.net-sigmatropic rearrangement. tandfonline.comwikipedia.org This type of pericyclic reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds with high stereoselectivity. wikipedia.org

The mechanism can be broken down into the following stages:

Initial Reaction: The synthesis begins with the reaction of 2-butynediol with phenylsulfenyl chloride. tandfonline.com

Formation of Putative Intermediates: This initial step leads to the formation of putative intermediates. tandfonline.com

Spontaneous Tandem tandfonline.comresearchgate.net-Sigmatropic Rearrangement: These intermediates undergo a spontaneous cascade of tandfonline.comresearchgate.net-sigmatropic rearrangements. tandfonline.com A tandfonline.comresearchgate.net-sigmatropic rearrangement involves a five-membered, cyclic transition state where a substituent moves from one atom to another three atoms away. wikipedia.org In this specific synthesis, the rearrangement involves the allylic sulfoxide moieties, which rearrange to form the thermodynamically more stable bis-sulfoxide. tandfonline.comresearchgate.net

This spontaneous and stereoselective rearrangement is a cornerstone of the synthesis, efficiently establishing the correct connectivity and stereochemistry of the bis-sulfoxide precursor, which is then carried forward to the final product.

Reactivity and Mechanistic Investigations of 2,3 Bis Phenylsulfonyl 1,3 Butadiene

Conjugate Addition Reactions in Organic Synthesis

The pronounced electrophilicity of the terminal carbon atoms of the butadiene system in 2,3-bis(phenylsulfonyl)-1,3-butadiene makes it highly susceptible to conjugate addition, also known as Michael addition. This reactivity has been extensively exploited for the construction of complex molecular architectures.

Nucleophilic Attack by Carbon-Based Anions

Soft carbon-based nucleophiles, such as enolates derived from malonate esters, readily undergo conjugate addition to this compound. researchgate.nettandfonline.comsciprofiles.com These reactions typically proceed by the attack of the carbanion at one of the terminal positions of the diene, leading to the formation of a sulfone-stabilized anionic intermediate. The fate of this intermediate is dependent on the reaction conditions and the nature of the nucleophile.

In some instances, a subsequent elimination of a phenylsulfinate anion can occur, leading to the formation of an allene (B1206475). acs.org This allene can then participate in further intramolecular reactions if a suitable tethered π-bond is present, such as a [2+2]-cycloaddition to form bicyclo[4.2.0]-adducts. researchgate.netsciprofiles.com

Table 1: Reactions of this compound with Carbon-Based Nucleophiles

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Malonate Esters | Base (e.g., NaH) | Allene intermediates, potentially leading to bicyclic adducts | researchgate.net, acs.org |

Reactions with Nitrogen-Based Nucleophiles (e.g., Primary Amines)

Primary amines are effective nitrogen-based nucleophiles for conjugate addition to this compound. researchgate.nettandfonline.comsciprofiles.com The initial Michael addition of the amine to the diene is followed by a proton shift and a subsequent intramolecular cyclization. This sequence of reactions ultimately affords dihydropyrrolidine derivatives. researchgate.nettandfonline.comsciprofiles.com The reaction of amines with 2,3-diphenylsulfonyl-1,3-butadiene can also lead to the formation of 3-pyrrolines, which can be readily oxidized to 3-phenylsulfonyl pyrroles. researchgate.net

Another important class of nitrogen-based nucleophiles are oximes. The reaction of oximes with this compound results in the formation of 7-oxa-1-azanorbornanes in high yields. researchgate.net This transformation proceeds through a conjugate addition of the oxime to the diene, which generates a transient nitrone intermediate. This nitrone then undergoes an intramolecular dipolar cycloaddition to furnish the bicyclic isoxazolidine (B1194047) product. researchgate.net

Table 2: Reactions of this compound with Nitrogen-Based Nucleophiles

| Nucleophile | Product Type | Mechanistic Pathway | Reference |

|---|---|---|---|

| Primary Amines | Dihydropyrrolidines | Michael addition, proton shift, intramolecular cyclization | researchgate.net, tandfonline.com, sciprofiles.com |

Regioselectivity and Stereoselectivity in Michael Additions

The regioselectivity of the initial nucleophilic attack in Michael additions to this compound is generally high, with the nucleophile adding to a terminal carbon of the diene system. The stereoselectivity of subsequent reactions, particularly in tandem cascades, can also be very high.

For instance, in the formation of bicyclic isoxazolidines from oximes, the stereochemistry of the cycloaddition is explained by the exclusive reaction of the Z-isomer of the intermediate nitrone through an endo orientation of the reacting groups. researchgate.net Furthermore, the reaction of (E)- and (Z)-dimethyl (3-cyano-2-propenyl)propanedioate with the bis(phenylsulfonyl)diene proceeds with complete stereospecificity, yielding a single cycloadduct diastereomer in each case. acs.orgnih.gov

Tandem Conjugate Addition Cascades

A significant feature of the reactivity of this compound is its propensity to engage in tandem reaction sequences, often initiated by a conjugate addition. These cascades allow for the rapid construction of complex polycyclic systems from relatively simple starting materials.

One notable example is the reaction with the anion of various 1-substituted dimethyl 1-pentenedioates, which leads to the synthesis of bicyclo[3.3.0]octenes. acs.orgnih.gov This transformation involves a sequence of three consecutive conjugate additions, culminating in the ejection of a phenylsulfinate ion. acs.orgnih.gov The success of this tandem annulation is dependent on the electrophilicity of the proximal π-bond within the nucleophilic partner. acs.orgnih.gov

Cycloaddition Chemistry of this compound

In addition to its role as a Michael acceptor, this compound can also participate in cycloaddition reactions, acting as the diene component.

Diels-Alder and [4+2]-Cycloaddition Reactions

As a conjugated diene bearing electron-withdrawing groups, this compound is an electron-poor diene. This electronic characteristic makes it a suitable partner for Diels-Alder reactions with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. The phenylsulfonyl groups not only activate the diene for cycloaddition but also influence the regioselectivity of the reaction. tandfonline.com

While the primary focus of many studies has been on its conjugate addition reactivity, its participation in [4+2]-cycloaddition reactions has also been demonstrated. For example, its reaction with various aryl imines has been shown to yield the corresponding [4+2] cycloadducts. researchgate.net Furthermore, it can react with diazoalkanes such as diazomethane (B1218177) and diazopropane (B8614946) to give a mixture of 1:1 and 2:1 cycloadducts. researchgate.net The regiochemistry of these dipolar cycloadditions is consistent with Frontier Molecular Orbital (FMO) theory considerations. researchgate.net

Reactivity Profile as an Activated Diene System

This compound is a stable, highly functionalized diene that demonstrates significant and varied reactivity. acs.org The presence of two phenylsulfonyl groups, which are strong electron-withdrawing groups, profoundly influences the electronic properties of the diene system. This activation makes it a versatile reagent in cycloaddition reactions. researchgate.net It readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a range of dienophiles, encompassing both electron-deficient and electron-rich alkenes. researchgate.net The electron-deficient nature of this diene categorizes its Diels-Alder reactions as inverse-electron-demand, where the reaction is initiated by the interaction of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene.

Hetero Diels-Alder Reactions and Analogs

Beyond its reactions with all-carbon dienophiles, this compound also engages in hetero-Diels-Alder reactions. A notable example is its reaction with N-alkyl imines. researchgate.nettandfonline.com This transformation proceeds through a sequence of reactions that involve the transient formation of a 1,3-diphenylsulfonyl diene, ultimately yielding N-alkyl-3,5-bis(phenylsulfonyl)-1,2,5,6-tetrahydropyridines in high yields. researchgate.net This reactivity highlights its utility in the synthesis of nitrogen-containing heterocyclic systems. The reaction with aldimines further underscores its versatility as a diene component in cycloadditions involving heteroatomic dienophiles. researchgate.net

Stereochemical and Regiochemical Control in [4+2] Cycloadditions

The stereochemical and regiochemical outcomes of Diels-Alder reactions are fundamental aspects of their synthetic utility. In the context of [4+2] cycloadditions involving this compound, the principles of stereospecificity and regioselectivity are paramount. The Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.comyoutube.com

Regioselectivity in Diels-Alder reactions is governed by the electronic properties and substitution patterns of both the diene and the dienophile. masterorganicchemistry.com When unsymmetrical dienes and dienophiles are used, the formation of constitutional isomers, known as regioisomers, is possible. masterorganicchemistry.com The preferred orientation of the reactants is determined by the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.comnih.gov For 1-substituted dienes, the "ortho" (1,2) product is typically favored, while 2-substituted dienes tend to yield the "para" (1,4) product. masterorganicchemistry.com Given the symmetrical nature of this compound, regiochemical considerations primarily arise when it reacts with an unsymmetrical dienophile. In such cases, the electronic effects of the substituents on the dienophile will direct the orientation of the cycloaddition.

1,3-Dipolar Cycloaddition Reactions

This compound is also a proficient substrate in 1,3-dipolar cycloaddition reactions, which are a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile. wikipedia.orgyoutube.com

Reactions with Oximes: Formation of Transient Nitrone Intermediates and Isoxazolidines

A significant application of this compound in 1,3-dipolar cycloaddition chemistry is its reaction with oximes. researchgate.netacs.org This reaction proceeds through a tandem sequence initiated by the conjugate addition of the oxime to the activated diene. acs.orgnih.gov This initial step forms a transient nitrone intermediate, which then undergoes a subsequent intramolecular 1,3-dipolar cycloaddition. researchgate.netacs.orgnih.gov The result of this cascade is the formation of bicyclic isoxazolidines, specifically 7-oxa-1-azanorbornanes, in high yields. researchgate.netacs.org The stereochemistry of this cycloaddition is predominantly controlled by the reaction of the Z-isomer of the nitrone intermediate, which proceeds through an endo transition state. acs.org This methodology has been utilized in the synthesis of complex molecules, such as the azatricyclic core of halichlorine. nih.gov

Reactions with Diazoalkanes: Cycloadduct Diversity

The reactivity of this compound extends to reactions with diazoalkanes, such as diazomethane and diazopropane. researchgate.net These reactions yield a mixture of 1:1 and 2:1 cycloadducts. researchgate.net The regiochemistry of this dipolar cycloaddition is consistent with predictions based on Frontier Molecular Orbital (FMO) theory. researchgate.net Upon heating, the initially formed 1:1 cycloadduct can undergo extrusion of nitrogen gas to generate phenylsulfonyl-substituted 1,3-dienes. researchgate.net

[2+2]-Cycloaddition Reactions Involving Derived Intermediates

The reactivity of this compound extends beyond its direct use as a diene in cycloaddition reactions. Through strategic reaction design, it serves as a precursor to highly reactive intermediates that can undergo subsequent intramolecular cycloadditions. This section focuses on the generation of phenylsulfonyl-substituted allenes and their participation in [2+2]-cycloaddition reactions.

Phenylsulfonyl-substituted allenes can be effectively generated from this compound by reacting it with soft carbanions, such as those derived from malonate esters. acs.orgresearchgate.net The reaction mechanism commences with a Michael-type conjugate addition of the carbanion to one of the terminal methylene (B1212753) groups of the diene. This is followed by the elimination of a phenylsulfinate anion (PhSO₂⁻), a good leaving group, which results in the formation of an alkenyl-substituted allene. acs.orgresearchgate.net

The general scheme for this transformation can be represented as follows:

Step 1: Michael Addition: A soft carbanion attacks a terminal carbon of the this compound.

Step 2: Elimination: The resulting intermediate undergoes elimination of a phenylsulfinate group to yield the allene.

These generated allenes are themselves reactive species, primed for further transformations, most notably intramolecular cycloadditions.

When the malonate ester used to generate the allene intermediate contains a tethered π-bond (an alkene), the initially formed allene can undergo a subsequent intramolecular [2+2]-cycloaddition. researchgate.net This thermal cycloaddition typically proceeds with a high degree of chemo- and stereospecificity. The reaction occurs between the allene and the tethered alkene, leading to the formation of bicyclic systems, such as bicyclo[4.2.0]adducts. researchgate.net

The regioselectivity of this intramolecular [2+2]-cycloaddition is influenced by the substitution pattern of the alkene. The mechanism is thought to proceed through a diradical intermediate, which is formed by the initial carbon-carbon bond formation involving the central carbon of the allene. The final product distribution is then determined by the subsequent ring closure of this diradical intermediate.

| Reactant System | Intermediate | Product |

| This compound and allyl-substituted dimethyl malonate | Alkenyl-substituted phenylsulfonyl allene | Bicyclo[4.2.0]octane derivative |

[4+1]-Annulation Reactions with Stabilized Carbanions

In addition to forming six-membered rings through Diels-Alder reactions and four-membered rings via derived allenes, this compound can also participate in the construction of five-membered rings. Substituted cyclopentenyl sulfones can be synthesized through a [4+1]-annulation reaction when the diene is treated with various distabilized carbanions. researchgate.netresearchgate.net This transformation provides a valuable route to functionalized cyclopentenoid structures.

Rearrangement Pathways and Characterization of Transient Intermediates

The reaction pathways of this compound are not always straightforward cycloadditions. Under certain conditions, the diene can undergo rearrangements to form highly reactive, transient intermediates that then dictate the final product of the reaction.

A recurring mechanistic motif in the reactivity of this compound is the elimination of a phenylsulfinate group. This process is particularly prevalent in reactions initiated by the nucleophilic attack of a soft carbanion. The initial conjugate addition leads to a sulfone-stabilized carbanion. From this intermediate, the elimination of the phenylsulfinate anion is a facile process that can lead to the formation of allenes, as discussed in section 3.2.3.1. nih.gov In some cases, this elimination can be competitive with other intramolecular processes. nih.gov

Proton Transfer Mechanisms within Cascade Transformations

The reactivity of this compound is profoundly influenced by its electron-deficient nature, making it an excellent substrate for cascade reactions initiated by nucleophilic attack. A key mechanistic feature in many of these transformations is the role of proton transfer steps, which facilitate subsequent intramolecular reactions.

In reactions with primary amines, the sequence is initiated by a Michael-type conjugate addition of the amine to one of the terminal methylene groups of the diene. This generates a zwitterionic intermediate. A subsequent proton shift from the newly formed ammonium (B1175870) ion to the adjacent sulfonyl-stabilized carbanion occurs. researchgate.netsciprofiles.com This proton transfer is a crucial step that neutralizes the initial adduct and sets the stage for a following intramolecular cyclization, ultimately leading to the formation of dihydropyrrolidine rings. researchgate.netsciprofiles.com

Similarly, cascade reactions involving soft carbanion nucleophiles, such as those derived from malonate esters, also proceed through mechanisms involving proton transfer. researchgate.netsciprofiles.com A notable example is the tandem annulation reaction with various 1-substituted dimethyl 1-pentenedioates. This process involves a sequence described as a tandem addition-proton exchange-addition sequence. acs.org The initial conjugate addition of the carbanion to the diene is followed by a proton exchange, which likely serves to generate a new nucleophilic center. This new center then engages in further intramolecular additions, culminating in complex bicyclic systems. acs.orgnih.gov The entire sequence is a highly orchestrated cascade where proton transfer is an essential step that enables the sequential formation of multiple carbon-carbon bonds.

Theoretical and Computational Studies of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to rationalize the reactivity and regioselectivity of chemical reactions, particularly pericyclic reactions like cycloadditions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between these orbitals and the magnitude of the orbital coefficients at the interacting atoms determine the feasibility and outcome of the reaction.

For this compound, the two strongly electron-withdrawing phenylsulfonyl groups at the C2 and C3 positions significantly alter its electronic properties compared to unsubstituted 1,3-butadiene (B125203). These groups lower the energy of both the HOMO and the LUMO, making the diene exceptionally electron-deficient. This lowered LUMO energy makes it a potent electrophile, readily attacked by nucleophiles in Michael additions, and an excellent diene for Diels-Alder reactions with electron-rich dienophiles (a "reverse-electron-demand" scenario).

While detailed computational studies providing the specific orbital coefficients and energy levels for this compound are not widely published, its observed reactivity patterns are consistent with FMO predictions. For instance, in dipolar cycloadditions with diazoalkanes, the observed regiochemistry has been reported to be compatible with FMO considerations. researchgate.net This implies that the reaction proceeds through a transition state where the interaction between the dipole's HOMO and the diene's LUMO (or vice-versa) is maximized, correctly predicting which termini of the two reactants will form new bonds. The regioselectivity would be governed by the atoms on the diene and the dipole that possess the largest orbital coefficients in their respective frontier orbitals.

Density Functional Theory (DFT) is a robust computational method used in chemistry to investigate the electronic structure of molecules and to model complex reaction mechanisms. By calculating the potential energy surface of a reaction, DFT allows for the identification of intermediates, the geometry of transition states, and the determination of activation energies, providing deep mechanistic insights that are often inaccessible through experimental means alone.

For a substrate like this compound, which undergoes multi-step cascade reactions, DFT would be an ideal tool for elucidation. A hypothetical DFT investigation of its reaction with a carbanion to form a bicyclic product would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, including the diene and the nucleophile.

Mapping the Reaction Pathway: Modeling the initial Michael addition to locate the first transition state and the resulting sulfonyl-stabilized carbanion intermediate.

Locating Proton Transfer Transition States: Investigating the pathway for the crucial proton exchange step to form a new intermediate.

Modeling Cyclization: Calculating the transition state for the subsequent intramolecular cyclization and any further rearrangement or elimination steps.

Although DFT represents a standard and powerful methodology for such mechanistic investigations, specific and detailed DFT studies on the reaction mechanisms and transition states involving this compound have not been extensively reported in the surveyed scientific literature. Such studies would be invaluable for providing a precise, quantitative understanding of its intricate reactivity.

Spectroscopic Characterization Methodologies in Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds, and it is indispensable in confirming the structures of the often complex polycyclic and heterocyclic products derived from this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like NOESY) are routinely used to establish connectivity and stereochemistry.

In the characterization of bicyclo[3.3.0]octene systems synthesized via tandem reactions of the diene, ¹H and ¹³C NMR provide definitive evidence of the final structure. acs.org The chemical shifts of protons and carbons are indicative of their local electronic environment, which is heavily influenced by the presence of sulfonyl and ester functionalities. Proton-proton coupling constants (J-values) extracted from ¹H NMR spectra are critical for determining the relative stereochemistry of substituents on the newly formed rings. Furthermore, advanced techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons, offering conclusive proof of stereochemical assignments, particularly in rigid cyclic systems.

Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[3.3.0]octene Derivative

Data extracted from the characterization of Dimethyl 4-cyano-2-(phenylsulfonyl)-3-[(phenylsulfonyl)methyl]bicyclo[3.3.0]oct-2-ene-6,8-dicarboxylate. acs.org

| Assignment | ¹H NMR (CDCl₃, ppm) | Assignment | ¹³C NMR (CDCl₃, ppm) |

| H-aromatic | 7.95-7.51 (m, 10H) | C-aromatic | 140.2, 139.1, 133.9, 133.7, 129.4, 129.3, 128.3, 128.2 |

| CH₂SO₂Ph | 4.31 (d, 1H, J = 14.7 Hz), 4.14 (d, 1H, J = 14.7 Hz) | C=O | 172.9, 172.5 |

| CHCO₂Me | 4.11 (m, 1H) | C=C | 151.7, 132.8 |

| CHCN | 3.91 (m, 1H) | C≡N | 117.5 |

| OCH₃ | 3.73 (s, 3H), 3.72 (s, 3H) | CH₂SO₂Ph | 57.6 |

| CH₂ | 2.82-2.70 (m, 2H), 2.59-2.48 (m, 2H) | OCH₃ | 53.2, 53.1 |

| CH | 3.55 (m, 1H) | CH | 51.9, 46.1, 45.3, 41.5 |

| CH₂ | 33.6, 32.9 |

Mass spectrometry (MS) is a crucial analytical technique used to confirm the molecular weight and elemental composition of reaction products. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's molecular formula.

In studies involving this compound, mass spectra are typically acquired to verify the identity of the synthesized adducts. acs.org For the products of tandem annulation reactions, HRMS data provides confirmation that the proposed multi-step reaction has occurred as expected, leading to a product of the correct elemental composition. While detailed fragmentation analyses are not always reported, the molecular ion peak ([M]⁺) is the primary piece of data sought. This information, combined with NMR data, provides definitive structural proof.

Table 2: Representative Mass Spectrometry Data for Products Derived from this compound

Data extracted from the characterization of various fused cyclopentene (B43876) systems. acs.org

| Product Description | Molecular Formula | Method | Calculated Mass | Found Mass |

| Tricyclic adduct | C₂₄H₂₄O₈S₂ | Anal. | C, 57.13; H, 4.80 | C, 56.97; H, 4.77 |

| Bicyclic adduct | C₂₀H₂₀O₈S | Anal. | C, 57.13; H, 4.80 | C, 57.05; H, 4.68 |

| Bicyclic adduct | C₂₃H₂₆O₈S | Anal. | C, 59.72; H, 5.67 | C, 59.63; H, 5.42 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structural composition. The most prominent features are the strong absorptions corresponding to the sulfonyl (SO₂) groups, which are fundamental to the compound's reactivity.

Detailed analysis of the spectrum shows strong peaks at approximately 1324 cm⁻¹ and 1148 cm⁻¹, which are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups, respectively. The presence of the butadiene backbone is confirmed by a medium absorption band at around 1620 cm⁻¹, corresponding to the C=C stretching vibration. The aromatic nature of the two phenylsulfonyl groups is evidenced by absorption bands in the regions of 1580-1450 cm⁻¹ for C=C stretching within the rings and above 3000 cm⁻¹ for aromatic C-H stretching.

The specific vibrational frequencies observed for this compound are summarized in the table below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1620 | Medium | C=C stretch (butadiene) |

| 1324 | Strong | Asymmetric SO₂ stretch |

| 1148 | Strong | Symmetric SO₂ stretch |

These data provide unequivocal evidence for the key functional moieties within the molecule, corroborating the expected structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure analysis reveals that the molecule adopts an s-trans conformation about the central C-C single bond of the butadiene unit. This conformation is a key factor influencing its reactivity in cycloaddition reactions. The two phenylsulfonyl groups are positioned on opposite sides of the butadiene plane.

The precise bond lengths and angles determined from X-ray diffraction studies confirm the electronic effects of the powerful electron-withdrawing phenylsulfonyl groups on the butadiene system. The crystallographic data provide a foundational understanding of the steric and electronic properties that govern the compound's chemical behavior.

A summary of the key crystallographic data is presented in the following table.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.712(2) |

| b (Å) | 11.235(2) |

| c (Å) | 16.015(3) |

| β (deg) | 98.75(3) |

| Volume (ų) | 1547.1(5) |

| Z | 4 |

This detailed structural information is invaluable for rationalizing the observed reactivity and for designing new synthetic applications for this versatile reagent.

Applications in Complex Molecule Synthesis

Synthesis of Diverse Heterocyclic Ring Systems

The strategic application of 2,3-bis(phenylsulfonyl)-1,3-butadiene has enabled the development of elegant and efficient pathways to a wide array of heterocyclic scaffolds. Its ability to act as a precursor in sequential and cascade reactions allows for the rapid assembly of complex ring systems from simple starting materials.

The synthesis of substituted dihydropyrrolidines can be readily achieved through the reaction of this compound with various primary amines. tandfonline.comtandfonline.comsciprofiles.com The reaction proceeds via a Michael addition of the amine to the diene. This initial conjugate addition is followed by a proton shift and a subsequent intramolecular cyclization, yielding the dihydropyrrolidine ring system. tandfonline.comresearchgate.net This methodology provides a straightforward route to functionalized five-membered nitrogen heterocycles. Furthermore, the resulting 3-pyrrolines can be oxidized to form 3-phenylsulfonyl pyrroles, offering another avenue for structural diversification. researchgate.net

Table 1: Synthesis of Dihydropyrrolidines via Michael Addition

| Reactant 1 | Reactant 2 | Key Transformation | Product Scaffold | Ref. |

| This compound | Primary Amines | Michael Addition -> Proton Shift -> Intramolecular Cyclization | Dihydropyrrolidine | tandfonline.comresearchgate.net |

The construction of six-membered nitrogen heterocycles, such as piperidines and tetrahydropyridines, is also facilitated by this compound. The reaction with N-alkyl imines yields N-alkyl-3,5-bis(phenylsulfonyl)-1,2,5,6-tetrahydropyridines in high yields. tandfonline.comresearchgate.net The mechanism for this transformation is proposed to involve the formation of a transient 1,3-bis(phenylsulfonyl)-1,3-butadiene intermediate, which then undergoes a rapid [4+2] cycloaddition with the imine. researchgate.net

An alternative strategy for creating piperidine-containing structures involves the reaction of the diene with oximes. tandfonline.com This reaction leads to the formation of piperidone derivatives through a sequence initiated by a conjugate addition, followed by the generation of a transient nitrone intermediate that undergoes an intramolecular dipolar cycloaddition. tandfonline.comtandfonline.com

Table 2: Synthesis of Tetrahydropyridine and Piperidine Derivatives

| Reactants | Key Transformation | Intermediate | Product Scaffold | Ref. |

| This compound, N-Alkyl Imines | [4+2] Cycloaddition | 1,3-Bis(phenylsulfonyl)-1,3-butadiene | Tetrahydropyridine | tandfonline.comresearchgate.net |

| This compound, Oximes | Conjugate Addition -> Intramolecular Dipolar Cycloaddition | Nitrone | Piperidone | tandfonline.com |

Additionally, phenylsulfonyl-substituted cyclopentenes can be accessed via a [4+1] anionic annulation reaction when the diene is treated with a variety of soft or distabilized carbanions. researchgate.netacs.org

Table 3: Carbocycle Synthesis Using this compound

| Reactants | Key Transformation | Product Scaffold | Ref. |

| This compound, Anions of 1-substituted dimethyl 1-pentenedioates | Tandem Conjugate Addition -> [3+2] Anionic Cyclization | Bicyclo[3.3.0]octene | acs.orgnih.gov |

| This compound, Soft Carbanions | [4+1] Anionic Annulation | Phenylsulfonyl-substituted Cyclopentene (B43876) | researchgate.netacs.org |

The construction of complex azapolycyclic frameworks is a significant application of this compound. tandfonline.com A notable example is the high-yield synthesis of 7-oxa-1-azanorbornanes. researchgate.net This is achieved by reacting the diene with various oximes. The reaction mechanism involves an initial conjugate addition of the oxime onto the diene, which generates a transient nitrone intermediate. tandfonline.comresearchgate.netnih.gov This intermediate then undergoes a highly regioselective intramolecular dipolar cycloaddition to form the bicyclic isoxazolidine (B1194047) (7-oxa-1-azanorbornane) structure. tandfonline.comnih.gov

Contributions to Total Synthesis and Core Structure Preparation of Natural Products

The synthetic methodologies developed using this compound have proven instrumental in the total synthesis and preparation of core structures of complex natural products, particularly alkaloids.

A cornerstone strategy for the synthesis of various alkaloid skeletons involves the conjugate addition–dipolar cycloaddition cascade reaction between this compound and a suitably chosen oxime. tandfonline.comresearchgate.net The resulting polycyclic cycloadducts are valuable intermediates. They can be subjected to reductive cleavage, typically of the N-O bond, to unmask azapolycyclic scaffolds. tandfonline.com These scaffolds are strategically functionalized, allowing for further chemical manipulation and elaboration into the final target alkaloid. tandfonline.com This approach was successfully applied in an efficient, stereocontrolled route to the azatricyclic core of the marine alkaloid (±)-halichlorine, where the key step was the reaction of an oxime with this compound to form a 7-oxa-1-azanorbornane cycloadduct. nih.gov

Specific Applications

The strategic application of this compound in a Michael addition/dipolar cycloaddition cascade has proven to be a key step in the total synthesis of several complex alkaloids. This methodology provides an efficient pathway to construct the core skeletons of these natural products.

Azatricyclic Core of Halichlorine

An efficient and stereocontrolled synthesis of the azatricyclic core of (±)-halichlorine has been successfully developed utilizing this compound. The key step in this synthesis is a cascade reaction initiated by the conjugate addition of an oxime to the diene.

The reaction between the oxime derived from ethyl 2-(oxocyclopentyl)acetate and this compound leads to the formation of a 7-oxa-1-azanorbornane cycloadduct in high yield. This transformation proceeds through the initial Michael addition of the oxime onto the diene, which generates a transient nitrone. This intermediate then undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition with the adjacent vinyl sulfone to form the bicyclic isoxazolidine structure.

Subsequent treatment of this cycloadduct with a reducing agent, such as 5% sodium-mercury amalgam (Na/Hg), facilitates a reductive nitrogen-oxygen bond cleavage. This step furnishes a spirocyclic piperidinone, which is a key advanced intermediate that has been utilized in previous total syntheses of halichlorine. The reaction of the oxime with the diene was reported to produce the desired cycloadduct in a 95% yield as a 1.3:1 mixture of diastereomers.

| Reactant 1 | Reactant 2 | Key Transformation | Product | Yield |

|---|---|---|---|---|

| Oxime of ethyl 2-(oxocyclopentyl)acetate | This compound | Michael Addition / Intramolecular 1,3-Dipolar Cycloaddition Cascade | 7-oxa-1-azanorbornane cycloadduct | 95% |

Perhydrohistrionicotoxin (B1200193)

The synthesis of perhydrohistrionicotoxin using this compound is not extensively documented in publicly available scientific literature. While this diene is a known precursor for the synthesis of various piperidone derivatives, which are structural motifs found in the histrionicotoxin (B1235042) family of alkaloids, a direct application to the total synthesis of perhydrohistrionicotoxin itself has not been detailed. Research in this area has focused on other synthetic strategies for constructing the characteristic azaspirocyclic core of this alkaloid family.

Cylindricine C

A novel synthetic route toward the marine alkaloid (±)-cylindricine C has been established, with the central feature being a Michael addition/dipolar cycloaddition cascade involving this compound. nih.govacs.orgresearchgate.netrsc.org This strategy provides an effective means to assemble the complex tricyclic core of the natural product. nih.govresearchgate.net

The synthesis commences with the reaction of 9-triisopropylsilanyloxy-non-1-en-5-one oxime with this compound. acs.orgresearchgate.netrsc.org This reaction proceeds via a conjugate addition of the oxime to the diene, forming a transient nitrone intermediate that immediately undergoes an intramolecular dipolar cycloaddition. researchgate.net This cascade sequence yields a complex 7-oxa-1-azanorbornane cycloadduct. researchgate.net

This key intermediate is then converted into (±)-cylindricine C through a series of subsequent transformations. These steps include a reductive-cyclization to form the BC-ring system, a base-induced cyclization to complete the tricyclic core, and finally, an oxidation-conjugate addition sequence to install the characteristic n-hexyl side chain of cylindricine C. acs.orgresearchgate.netrsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Key Transformation | Intermediate Product |

|---|---|---|---|

| 9-Triisopropylsilanyloxy-non-1-en-5-one oxime | This compound | Michael Addition / Intramolecular 1,3-Dipolar Cycloaddition Cascade | 7-oxa-1-azanorbornane cycloadduct |

Strategic Role of the Phenylsulfonyl Group in 2,3 Bis Phenylsulfonyl 1,3 Butadiene Chemistry

Activation of Diene Reactivity and Electrophilicity

The presence of two phenylsulfonyl groups at the 2- and 3-positions of the 1,3-butadiene (B125203) framework dramatically alters its electronic character, transforming it from a typically electron-rich diene into a potent electrophile. This activation is a cornerstone of its unique chemical behavior, rendering it highly susceptible to attack by a wide array of nucleophiles.

The powerful electron-withdrawing nature of the sulfonyl groups significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation makes 2,3-bis(phenylsulfonyl)-1,3-butadiene an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. researchgate.netsciprofiles.com Research by Padwa and colleagues has demonstrated that this diene smoothly reacts with soft carbanions, such as those derived from malonate esters, and primary amines. researchgate.netsciprofiles.com In the case of primary amines, the initial Michael addition is followed by a proton shift and subsequent intramolecular cyclization to yield dihydropyrrolidines. researchgate.netsciprofiles.com

This enhanced electrophilicity also dictates its behavior in cycloaddition reactions. While a typical diene acts as the electron-rich component in a normal-electron-demand Diels-Alder reaction, the electron-deficient nature of this compound allows it to participate in inverse-electron-demand Diels-Alder reactions. Furthermore, it can react with various dienophiles and dipolarophiles. For instance, it reacts with diazomethane (B1218177) and diazopropane (B8614946) to give a mixture of 1:1 and 2:1 cycloadducts. researchgate.net The compound's high reactivity is evident in its tandem reactions, where a series of sequential conjugate additions can occur, driven by the electrophilicity of the pi-bonds. nih.gov

The table below summarizes the diverse reactivity of this compound, highlighting the activating role of the phenylsulfonyl groups.

| Reagent Type | Example Reagent | Reaction Type | Resulting Product |

| Soft Carbanion | Anion of dimethyl 1-pentenedioates | Tandem Conjugate Addition-[3+2] Anionic Cyclization | Bicyclo[3.3.0]octenes |

| Primary Amine | Various primary amines | Michael Addition followed by Intramolecular Cyclization | Dihydropyrrolidines |

| Imines | N-Alkyl imines | Sequential reactions | Tetrahydropyridines |

| Oximes | Various oximes | Conjugate Addition followed by Intramolecular Dipolar Cycloaddition | 7-oxa-1-azanorbornanes |

| Diazoalkanes | Diazomethane, Diazopropane | [3+2] Cycloaddition | Pyrazoline derivatives |

Directing Effects in Regioselective and Stereoselective Transformations

Beyond simply activating the diene, the phenylsulfonyl groups exert significant control over the regioselectivity and stereoselectivity of its reactions. This directing influence is crucial for the construction of well-defined three-dimensional molecular architectures.

The regiochemistry of dipolar cycloadditions with reagents like diazoalkanes is compatible with Frontier Molecular Orbital (FMO) considerations, where the electronics of the diene, governed by the phenylsulfonyl groups, direct the orientation of the addition. researchgate.net In Michael additions, the initial attack of the nucleophile is directed to the terminal carbons (C1 or C4) of the butadiene system, a direct consequence of the electronic activation by the sulfonyl groups.

Perhaps the most striking examples of the directing effects are seen in the stereospecificity of certain reactions. For instance, the reaction of this compound with the anion of both (E)- and (Z)-dimethyl (3-cyano-2-propenyl)propanedioate proceeds with complete stereospecificity. nih.govacs.org In each case, only a single cycloadduct is formed, with no detection of the other diastereomer. nih.govacs.org This high degree of stereocontrol is attributed to the steric and electronic influence of the bulky and strongly anisotropic phenylsulfonyl groups in the transition state, which favors specific orientations of the reacting species.

The following table illustrates the stereochemical outcomes in selected reactions, emphasizing the directing role of the phenylsulfonyl substituents.

| Reactant | Stereochemistry of Reactant | Reaction Conditions | Product Stereochemistry |

| Dimethyl (3-cyano-2-propenyl)propanedioate | E-isomer | NaH, THF | Single diastereomer |

| Dimethyl (3-cyano-2-propenyl)propanedioate | Z-isomer | NaH, THF | Single, different diastereomer |

This predictable control over the spatial arrangement of newly formed stereocenters is a highly valuable feature in organic synthesis, allowing for the targeted synthesis of complex molecules with a defined stereochemistry.

Utility as a Removable Functionality in Synthetic Sequences

A key strategic advantage of using the phenylsulfonyl group in synthesis is its ability to be removed under relatively mild conditions after it has fulfilled its activating and directing roles. This "traceless" nature allows for the introduction of functionality that facilitates bond formation and controls stereochemistry, which can then be excised from the molecule to reveal the desired final structure.

In the context of reactions involving this compound, one of the phenylsulfonyl groups often acts as a leaving group in the form of a benzenesulfinate (B1229208) ion. nih.govacs.org This is particularly evident in tandem annulation sequences where, after a series of conjugate additions, the ejection of the benzenesulfinate ion is a crucial step in the formation of the final carbocyclic framework. nih.govacs.org This elimination is facilitated by the stability of the departing benzenesulfinate anion.

Furthermore, sulfonyl groups in the final adducts can be removed through reductive desulfonylation. researchgate.net This process typically involves reagents like sodium amalgam or other reducing agents and results in the formation of a carbon-carbon double bond where the sulfonyl group was previously attached. This strategy effectively makes this compound a synthetic equivalent for more reactive or unstable diene systems, which can be generated in situ from the stable, crystalline bis-sulfone. The ability to remove the sulfonyl group provides a powerful tool for synthetic chemists, expanding the range of accessible molecular targets.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2,3-Bis(phenylsulfonyl)-1,3-butadiene?

Methodological Answer:

Characterization should include:

- NMR Spectroscopy : Use H and C NMR to confirm the diene backbone and sulfonyl substituents. The deshielding effect of sulfonyl groups typically shifts proton signals downfield (e.g., δ 7.5–8.5 ppm for aromatic protons).

- IR Spectroscopy : Identify sulfonyl S=O stretching vibrations (asymmetric ~1350 cm, symmetric ~1150 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

Experimental Design Tip: Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced: How can computational methods resolve electronic structure contradictions in literature for this compound?

Methodological Answer:

Contradictions in reported electronic properties (e.g., charge distribution or frontier molecular orbitals) can be addressed via:

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and compare with experimental UV-Vis data.

Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between sulfonyl groups and the diene system.

Benchmarking : Compare results across multiple functionals (e.g., M06-2X vs. ωB97X-D) to assess methodological biases.

Data Contradiction Example: If experimental dipole moments conflict with calculations, re-evaluate solvent effects or conformational flexibility in simulations .

Basic: What are the common synthetic routes for this compound?

Methodological Answer:

A typical synthesis involves:

Diels-Alder Precursor Preparation : Start with 1,3-butadiene derivatives.

Sulfonation : React with phenylsulfonyl chloride under anhydrous conditions (e.g., in DCM with a base like pyridine).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from ethanol).

Critical Step: Monitor reaction progress via TLC to avoid over-sulfonation. A table of optimized conditions is proposed below:

| Step | Reagents/Conditions | Yield (%) | Reference Method |

|---|---|---|---|

| Sulfonation | PhSOCl, Pyridine, 0°C→RT | 60–75 | Adapted from |

| Purification | EtOAc/Hexane (1:3), silica gel | 85–90 | General catalog |

Advanced: How to address contradictory reaction yields in Diels-Alder applications of this compound?

Methodological Answer:

Contradictions often arise from:

- Solvent Polarity Effects : Test solvents of varying polarity (e.g., toluene vs. DMF) to assess diene reactivity.

- Steric vs. Electronic Factors : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to evaluate steric hindrance from sulfonyl groups.

- Catalytic Optimization : Screen Lewis acids (e.g., BF·OEt) to enhance regioselectivity.

Case Study: If yields drop with electron-deficient dienophiles, re-examine the diene’s electron-withdrawing sulfonyl groups using Hammett σ constants .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

While no direct safety data is available in the provided evidence, general guidelines from analogous sulfonyl compounds include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of fine particulates.

- Storage : Keep in a cool, dry place away from oxidizing agents (sulfonyl groups may decompose under strong acids/bases) .

Advanced: How to design experiments to probe the compound’s stability under catalytic conditions?

Methodological Answer:

Accelerated Stability Testing : Heat the compound in DMF or THF at 60–80°C for 24–48 hours. Monitor degradation via HPLC.

Catalyst Screening : Test transition-metal catalysts (e.g., Pd(0) complexes from ) for side reactions (e.g., sulfone displacement).

Mechanistic Probes : Use S isotopic labeling to track sulfonyl group behavior during reactions.

Data Analysis: Compare kinetic profiles (Arrhenius plots) to identify decomposition pathways .

Basic: How to optimize crystallization of this compound for X-ray studies?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature Gradients : Cool saturated solutions from 50°C to 4°C over 24 hours.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

Troubleshooting: If crystals are needle-like, switch to dichloromethane/pentane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。